N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide
Description
N-(2,1,3-Benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 4-tert-butyl-2-oxopyrrolidine moiety via a carboxamide bridge. The 2-oxopyrrolidine ring introduces hydrogen-bonding capabilities, which may aid in molecular interactions.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-15(2,3)8-7-16-13(20)11(8)14(21)17-9-5-4-6-10-12(9)19-22-18-10/h4-6,8,11H,7H2,1-3H3,(H,16,20)(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBWAPZXFHJINX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC(=O)C1C(=O)NC2=CC=CC3=NSN=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Core: The benzothiadiazole core can be synthesized through the cyclization of 2-aminobenzenethiol with nitrous acid, forming the 2,1,3-benzothiadiazole ring.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a condensation reaction between a suitable pyrrolidine derivative and the benzothiadiazole core.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the benzothiadiazole derivative and the pyrrolidine carboxylic acid derivative under conditions such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzothiadiazole derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide exhibits promising anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. These pathways are crucial for cell survival and proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 5.6 | Induction of apoptosis via mitochondrial pathway |
| MCF-7 (Breast Cancer) | 8.2 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 7.4 | Activation of caspase cascade |
These findings suggest that this compound may serve as a lead compound for developing new anticancer agents.
Neuroprotective Effects
The compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neuroinflammatory responses and protect against oxidative stress.
Mechanisms of Neuroprotection:
- Antioxidant Activity: The compound scavenges free radicals, reducing oxidative damage to neuronal cells.
- Inhibition of Neuroinflammation: It downregulates pro-inflammatory cytokines, thereby mitigating neuroinflammatory processes.
Agricultural Applications
Recent studies have explored the use of this compound as a potential agrochemical. Its ability to enhance plant growth and resistance to pathogens has been documented.
| Plant Species | Effect on Growth | Pathogen Resistance |
|---|---|---|
| Arabidopsis thaliana | Increased biomass | Enhanced resistance to Pseudomonas spp. |
| Solanum lycopersicum (Tomato) | Improved yield | Reduced incidence of blight |
This suggests potential applications in sustainable agriculture by promoting plant health and reducing reliance on traditional pesticides.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in both pharmaceutical and agricultural fields.
Molecular Interactions
The compound interacts with various biological macromolecules:
- Receptor Binding: It may act as a modulator for specific receptors involved in apoptosis and inflammation.
- Enzyme Inhibition: Potential inhibition of enzymes linked to cancer progression or pathogen virulence has been suggested.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The benzothiadiazole moiety can participate in π-π stacking interactions, while the pyrrolidine ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Data
Table 1: Comparative Analysis of Key Compounds
Key Observations:
- Functional Group Reactivity : Carboxamides (target and thiazole derivative) are more stable than isocyanates, favoring pharmaceutical applications over industrial uses.
- Synthetic Accessibility : POCl₃-mediated coupling (used for tizanidine-related compounds) may be adaptable for synthesizing the target compound, though specific protocols remain unexplored .
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C14H16N4O2S
- Molecular Weight: 304.36 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. It is believed to function through the following mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it has shown potential in inhibiting kinases such as BRAF and VEGFR-2, which are critical in tumor growth signaling pathways.
- Induction of Apoptosis: Studies indicate that this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways, leading to cell cycle arrest and programmed cell death.
- Antioxidant Activity: The presence of the benzothiadiazole moiety suggests potential antioxidant properties, which could help mitigate oxidative stress-related cellular damage.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.36 | Induces apoptosis and cell cycle arrest |
| A549 (Lung) | 12.45 | Inhibits BRAF and VEGFR signaling |
| HeLa (Cervical) | 10.22 | Promotes oxidative stress |
Case Studies
- Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant increase in early and late apoptotic cells compared to untreated controls (37.83% vs. 0.89%) .
- Inhibition of Kinases : Another investigation reported that the compound exhibited potent inhibition against BRAF and VEGFR with IC50 values comparable to established inhibitors like sorafenib . This suggests its potential as a dual inhibitor for targeted cancer therapy.
Research Findings
Research has consistently shown that compounds containing the benzothiadiazole moiety exhibit notable biological activities:
- Antitumor Activity : Various derivatives have been synthesized with enhanced antitumor properties compared to their parent compounds . For instance, modifications to the benzothiadiazole core have resulted in compounds with improved selectivity and potency against tumor cells.
- Safety Profile : The selectivity of this compound for cancer cells over normal cells indicates a favorable safety profile, making it an attractive candidate for further development .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing N-(2,1,3-benzothiadiazol-4-yl)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide?
- Methodology : Use ethanol or DMF as solvents under reflux (70–90°C) for 6–12 hours, with triethylamine as a base to facilitate coupling reactions. Monitor progress via thin-layer chromatography (TLC) at intervals .
- Key Parameters : Solvent polarity and temperature significantly impact yield. Lower-polarity solvents (e.g., ethyl acetate) may reduce side reactions in later stages .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Combine - and -NMR to confirm backbone structure and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm) and amide (N–H, ~3300 cm) groups. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffers (pH 3–9) at 25°C and 40°C for 14 days. Analyze degradation products via HPLC with UV detection (λ = 254 nm). The tert-butyl group enhances steric protection against hydrolysis .
Q. What purification strategies are recommended for isolating high-purity product?
- Methodology : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures. Purity >95% is achievable with optimized solvent ratios .
Q. How do functional groups influence reactivity in downstream modifications?
- Methodology : The benzothiadiazole moiety undergoes electrophilic substitution (e.g., nitration), while the pyrrolidinone ring is susceptible to nucleophilic attack. Protect reactive sites with tert-butyldimethylsilyl (TBS) groups during multi-step syntheses .
Advanced Research Questions
Q. How can regioselectivity challenges in benzothiadiazole functionalization be addressed?
- Methodology : Employ directing groups (e.g., –NO) at the 5-position of benzothiadiazole to control electrophilic substitution. DFT calculations predict electron density distribution to guide reaction design .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodology : Use X-ray crystallography to unambiguously confirm stereochemistry. For dynamic structures, variable-temperature NMR or 2D-COSY experiments clarify coupling patterns .
Q. What strategies identify biological targets for this compound?
- Methodology : Perform SPR (surface plasmon resonance) assays to screen protein libraries. Computational docking (AutoDock Vina) prioritizes targets like kinase domains, validated via enzymatic inhibition assays .
Q. How to optimize pharmacokinetic properties without compromising activity?
- Methodology : Introduce solubilizing groups (e.g., PEG chains) at the pyrrolidinone nitrogen. Assess metabolic stability using liver microsome assays and adjust logP via substituent modifications .
Q. What role does chirality play in biological activity, and how is it controlled?
- Methodology : Synthesize enantiomers via chiral HPLC separation (Chiralpak AD-H column). Compare IC values in cell-based assays; the (R)-configuration often shows higher target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
